molecular formula C22H27Cl3N2OS B3354218 Zuclopenthixol dihydrochloride CAS No. 58045-23-1

Zuclopenthixol dihydrochloride

Cat. No.: B3354218
CAS No.: 58045-23-1
M. Wt: 473.9 g/mol
InChI Key: LPWNZMIBFHMYMX-MHKBYHAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Zuclopenthixol dihydrochloride, an antipsychotic agent, primarily targets several receptors in the brain . These include:

Mode of Action

This compound acts mainly by antagonizing D1 and D2 dopamine receptors . It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, this compound can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of schizophrenia and other psychoses .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways, including sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation . These metabolic processes transform the drug into metabolites that are devoid of pharmacological activity .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties :

Result of Action

The antagonism of D1 and D2 dopamine receptors by this compound results in a reduction of dopamine neurotransmission, which can help to alleviate symptoms of schizophrenia and other psychoses . The drug’s action on alpha1-adrenergic and 5-HT2 receptors may also contribute to its antipsychotic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the drug’s metabolism can be affected by factors that influence the activity of Cytochrome P450 2D6, such as genetic polymorphisms, drug interactions, and liver disease . Furthermore, the drug’s absorption and bioavailability can be affected by factors such as the patient’s age, sex, body weight, and renal and hepatic function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zuclopenthixol dihydrochloride involves the reaction of 2-chloro-9H-thioxanthen-9-one with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction typically occurs under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common in the analysis and purification stages .

Chemical Reactions Analysis

Types of Reactions: Zuclopenthixol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Zuclopenthixol dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Zuclopenthixol dihydrochloride is unique due to its specific receptor binding profile and its efficacy in managing both acute and chronic symptoms of psychosis. Its long-acting formulations, such as zuclopenthixol decanoate, provide sustained therapeutic effects, making it suitable for patients with poor medication compliance .

Properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNZMIBFHMYMX-MHKBYHAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045332
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-59-0, 58045-23-1, 63978-46-1
Record name alpha-Clopenthixol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7042692VYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclopenthixol dihydrochloride
Reactant of Route 2
Zuclopenthixol dihydrochloride
Reactant of Route 3
Reactant of Route 3
Zuclopenthixol dihydrochloride
Reactant of Route 4
Reactant of Route 4
Zuclopenthixol dihydrochloride
Reactant of Route 5
Reactant of Route 5
Zuclopenthixol dihydrochloride
Reactant of Route 6
Zuclopenthixol dihydrochloride
Customer
Q & A

Q1: What is the mechanism of action of Zuclopenthixol dihydrochloride in treating schizophrenia?

A1: this compound is a typical antipsychotic drug that primarily acts as an antagonist at dopamine D1 and D2 receptors [, , ]. By blocking these receptors, it helps to reduce the excessive dopamine activity believed to contribute to the positive symptoms of schizophrenia, such as hallucinations and delusions.

Q2: What analytical techniques are commonly employed in the study of this compound?

A2: Capillary electrophoresis (CE) has been used to develop methods for monitoring this compound alongside other antipsychotic drugs []. This technique allows for the separation and quantification of these compounds, aiding in compliance monitoring and analysis of complex mixtures [].

Q3: What are the limitations of the existing research on this compound?

A3: A significant limitation of the existing research is the small number of studies and participants involved [, ]. Many studies are also relatively old and may not reflect current methodological standards []. More robust, large-scale clinical trials are necessary to provide definitive conclusions about the efficacy, safety, and optimal use of this compound in comparison to other antipsychotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.